O-Propyl methylphosphonothioate

Description

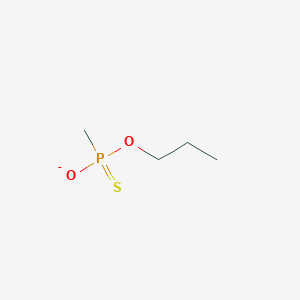

O-Propyl methylphosphonothioate (IUPAC name: O-Propyl methylphosphonothiolate) is an organophosphorus compound characterized by a methyl group bonded to a phosphorus atom, a propyl ester group, and a thioate (sulfur-containing) functional group. The compound exists in multiple forms, including free acids and salts, such as the sodium salt (Sodium this compound, CAS RN: 51825-84-4) and the dicyclohexylammonium salt (Propyl S-dicyclohexylammonium methylphosphonothiolate, CAS RN: 2931.49) . These derivatives exhibit distinct physicochemical properties, influencing their stability and reactivity.

Properties

CAS No. |

18005-41-9 |

|---|---|

Molecular Formula |

C4H10O2PS- |

Molecular Weight |

153.16 g/mol |

IUPAC Name |

methyl-oxido-propoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11O2PS/c1-3-4-6-7(2,5)8/h3-4H2,1-2H3,(H,5,8)/p-1 |

InChI Key |

UCQRNBICPYEKAL-UHFFFAOYSA-M |

Canonical SMILES |

CCCOP(=S)(C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Propyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with propanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3P(S)Cl2+C3H7OH→CH3P(S)(OC3H7)+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: O-Propyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonothioate oxides.

Reduction: Reduction reactions can convert it into phosphonothioate hydrides.

Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioate oxides, while substitution reactions can produce a variety of alkyl or aryl phosphonothioates.

Scientific Research Applications

O-Propyl methylphosphonothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in targeting specific pests.

Mechanism of Action

The mechanism of action of O-Propyl methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

O-Propyl methylphosphonothioate belongs to a broader class of methylphosphonothioate esters, which vary in alkyl/aryl substituents and functional groups. Below is a detailed comparison with structurally related compounds:

Alkyl Chain Modifications

- Pinacolyl Propyl Methylphosphonate (CAS RN: 91964-75-9): Molecular formula: C₁₁H₂₅O₂PS Features a branched pinacolyl group (1,2,2-trimethylpropyl) alongside the propyl chain.

- O-(1-Propylbutyl) Methylphosphonothionate (CAS RN: 589-55-9): Molecular formula: C₈H₁₉O₂PS Contains a longer, branched alkyl chain (heptan-4-yl), altering solubility and volatility .

Aromatic and Halogenated Derivatives

- o-(2-Chloroprop-2-en-1-yl) o-[4-Nitro-3-(Trifluoromethyl)phenyl] Methylphosphonothioate (CAS RN: 740-20-5): Molecular formula: C₁₁H₁₀ClF₃NO₄PS Combines nitro, trifluoromethyl, and chlorinated groups, likely designed for targeted bioactivity (e.g., insecticides) .

Sulfur-Modified Derivatives

Key Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.